molecular formula C11H15NO B2580021 (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine CAS No. 2248184-79-2

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine

Cat. No.: B2580021
CAS No.: 2248184-79-2
M. Wt: 177.247
InChI Key: STONEOMHLDVACA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine is a chiral amine compound featuring a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the amino group.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may play a role in binding to specific sites, while the amino group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine: The enantiomer of the compound .

    2-(2,3-Dihydro-1-benzofuran-5-yl)ethanamine: A similar compound with a different carbon chain length.

    2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine: A structural isomer with the amino group at a different position.

Uniqueness

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both the benzofuran ring and the amino group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STONEOMHLDVACA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.